1,2-Dioctanoyl-sn-glycerol
Overview
Description
Synthesis Analysis
The synthesis of 1,2-Dioctanoyl-sn-glycerol and related diacylglycerols involves strategic chemical methodologies to ensure the selective formation of the desired glycerol esters. A notable method is the use of protecting groups like the 9-fluorenylmethoxycarbonyl (FMOC) group for the selective protection of the glycerol moiety, enabling the synthesis of diacylglycerols with high yield and minimal acyl migration during deprotection and purification processes (Nyilas, 1997).
Molecular Structure Analysis
The molecular structure of 1,2-Dioctanoyl-sn-glycerol and its analogs has been extensively analyzed through techniques such as X-ray crystallography. For example, the mixed-chain triacylglycerol 1,2-dipalmitoyl-3-acetyl-sn-glycerol's crystal structure revealed a trilayer organization, with the glycerol backbone and acetate chains extending linearly, indicating the unique conformation of the glycerol in these molecules compared to their single-acid counterparts (Goto et al., 1992).
Chemical Reactions and Properties
1,2-Dioctanoyl-sn-glycerol's chemical behavior, especially its interaction with cellular components, is crucial for its role as a biochemical tool. It has been shown to depress cardiac L-type Ca2+ current independently of PKC activation, demonstrating its direct biochemical effects beyond enzyme activation pathways (Schreur & Liu, 1996).
Scientific Research Applications
Cellular Signaling and Phospholipid Metabolism : Emilsson, Wijkander, and Sundler (1986) found that 1,2-dioctanoyl-sn-glycerol stimulates phospholipase A-type cleavage of phosphatidylinositol and releases arachidonic acid from macrophage phospholipids, suggesting a role in protein-mediated cellular signaling (Emilsson, Wijkander, & Sundler, 1986).
Protein Kinase C (PKC) Interaction : MacEwan et al. (1993) noted that 1,2-dioctanoyl-sn-glycerol has a reduced affinity for protein kinase C alpha, impacting phosphorylation activity in tissues with lower PKC alpha content (MacEwan et al., 1993).
Cardiac Function : Schreur and Liu (1996) discovered that 1,2-dioctanoyl-sn-glycerol inhibits cardiac L-type calcium current in rat ventricular myocytes, potentially by facilitating channel inactivation and decreasing channel availability, independent of PKC activation (Schreur & Liu, 1996).
Crystal Structure Analysis : Goto et al. (1992) explored the crystal structure of 1,2-dipalmitoyl-3-acetyl-sn-glycerol, finding a unique glycerol conformation distinct from single acid triacylglycerols and 1,2-diacyl-sn-glycerols (Goto et al., 1992).
Synthesis of Optically Active Polyunsaturated Diacylglycerols : Duralski, Spooner, and Watts (1989) demonstrated a method for synthesizing optically active polyunsaturated diacylglycerols such as 1,2-dilinoleoyl-sn-glycerol with high optical purity (Duralski, Spooner, & Watts, 1989).
Efficient Asymmetric Synthesis : Vilchèze and Bittman (1994) presented an efficient, large-scale method for preparing chiral 1,2-diacyl-sn-glycerol with high enantiomeric excess and yield (Vilchèze & Bittman, 1994).
Safety And Hazards
Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
[(2S)-3-hydroxy-2-octanoyloxypropyl] octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBULZYTDGUSSK-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311778 | |
Record name | 1,2-Dioctanoyl-sn-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DG(8:0/8:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0116368 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,2-Dioctanoyl-sn-glycerol | |
CAS RN |
60514-48-9 | |
Record name | 1,2-Dioctanoyl-sn-glycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60514-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060514489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dioctanoyl-sn-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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